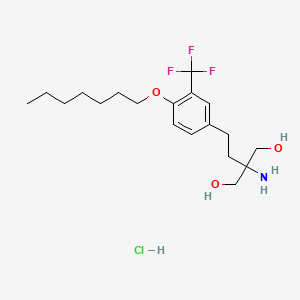
Amiselimod hydrochloride
Vue d'ensemble
Description
Amiselimod hydrochloride, also known as MT-1303, is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various autoimmune diseases . Unlike some other S1P receptor modulators, amiselimod seemed to show a favorable cardiac safety profile in preclinical, phase I and II studies .
Synthesis Analysis
Amiselimod is a prodrug form of the sphingosine-1-phosphate receptor 1 (S1P 1) antagonist amiselimod phosphate (amiselimod-P) . It is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Molecular Structure Analysis
The molecular formula of Amiselimod hydrochloride is C19H30F3NO3 • HCl . The formal name is 2-amino-2- [2-[4- (heptyloxy)-3- (trifluoromethyl)phenyl]ethyl]-1,3-propanediol, monohydrochloride .Chemical Reactions Analysis
Amiselimod is an oral selective sphingosine 1-phosphate [S1P] receptor modulator, that is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Physical And Chemical Properties Analysis
Amiselimod hydrochloride is a crystalline solid . It has a formula weight of 413.9 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml) .Applications De Recherche Scientifique
Treatment of Chronic Colitis
Amiselimod (MT-1303) is a novel sphingosine 1-phosphate receptor-1 (S1P 1 receptor) modulator that has been shown to inhibit the progress of chronic colitis induced by the transfer of CD4+CD45RB high T cells . The oral administration of MT-1303 (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P 1 receptor expression on CD4 + T cells from mesenteric lymph nodes, which corresponded to a marked decrease in CD4 + T cell count in peripheral blood . This suggests that MT-1303 acts as a functional antagonist of the S1P 1 receptor, regulating lymphocyte trafficking and inhibiting the infiltration of colitogenic Th1 and Th17 cells into the colon to inhibit the development of chronic colitis .
Treatment of Crohn’s Disease
A phase IIa, multicentre, randomised, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and clinical efficacy of amiselimod in participants with moderate to severe active Crohn’s disease . The study compared amiselimod 0.4 mg with placebo over a 14-week treatment period . However, amiselimod 0.4 mg for 12 weeks was not superior to placebo for the induction of clinical response in Crohn’s disease . Treatment with amiselimod 0.4 mg was generally well tolerated and no new safety concerns related to amiselimod were reported in this study .
Pharmacokinetic Analysis
SD rats are widely used for pharmacokinetic analysis; moreover, these species and strain have previously been used in safety studies of amiselimod . This suggests that amiselimod hydrochloride could be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.
Mécanisme D'action
Target of Action
Amiselimod hydrochloride primarily targets the sphingosine 1-phosphate receptor-1 (S1P1 receptor) on lymphocytes . The S1P1 receptor plays a crucial role in the regulation of lymphocyte trafficking .
Mode of Action
Amiselimod hydrochloride acts as a functional antagonist of the S1P1 receptor . It inhibits the receptor function of the lymphocyte S1P1 receptor, which results in the retention of lymphocytes in the lymph nodes . This prevents lymphocytes from contributing to autoimmune reactions .
Biochemical Pathways
The active metabolite of Amiselimod, MT-1303 phosphate (MT-1303-P), exhibits S1P1 receptor agonism . This interaction leads to a marked decrease in CD4+ T cell count in peripheral blood, indicating that MT-1303-P acts as a functional antagonist of the S1P1 receptor . This modulation of the S1P1 receptor regulates lymphocyte trafficking and inhibits the infiltration of colitogenic Th1 and Th17 cells into the colon .
Result of Action
The functional antagonism of the S1P1 receptor by Amiselimod results in the inhibition of chronic colitis development . This is achieved by reducing the number of infiltrating Th1 and Th17 cells into the lamina propria of the colon . These results suggest that Amiselimod could potentially be useful for various autoimmune diseases .
Action Environment
The action of Amiselimod hydrochloride can be influenced by various environmental factors. For instance, the efficacy of the compound in inhibiting chronic colitis was assessed using an inflammatory bowel disease (IBD) model . .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiselimod hydrochloride | |
CAS RN |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

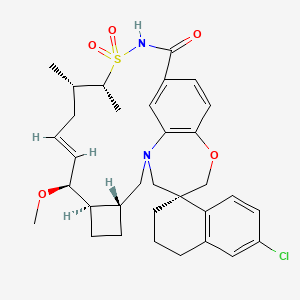
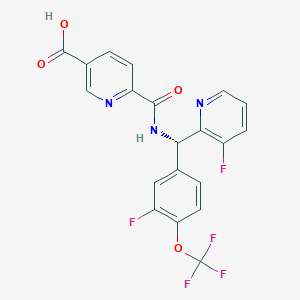
![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
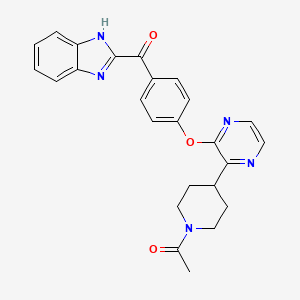
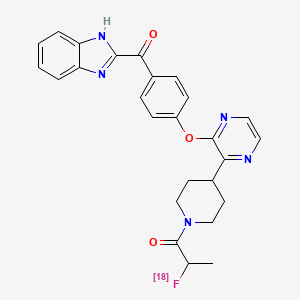

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
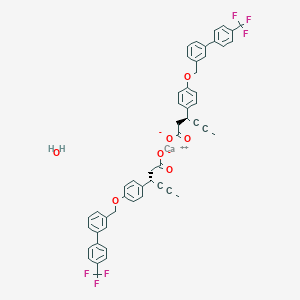
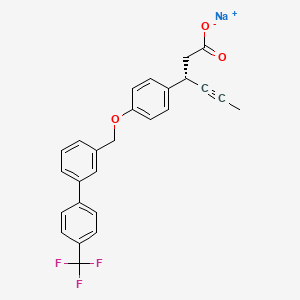

![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)